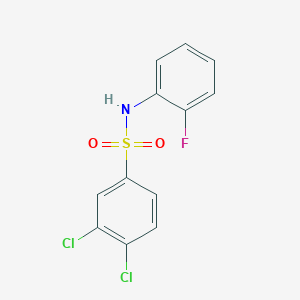
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide, also known as DCFS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCFS is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects. In
Applications De Recherche Scientifique
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has been found to exhibit significant potential applications in various scientific research fields. One of the most promising applications of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide is in the field of cancer research. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has also been found to exhibit anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide is not fully understood. However, it is believed that 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has been found to exhibit significant biochemical and physiological effects. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has also been found to exhibit anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has several advantages for lab experiments. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide is relatively easy to synthesize and can be obtained in high purity. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has also been found to exhibit significant potential applications in various scientific research fields. However, there are some limitations to the use of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide in lab experiments. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide. One of the most promising future directions is the study of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide in combination with other compounds for the treatment of cancer and inflammatory diseases. 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide has been found to exhibit synergistic effects with other compounds such as cisplatin and celecoxib. Another future direction is the study of the mechanism of action of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide. Further studies are needed to fully understand the mechanism of action of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide and its effects on various enzymes and proteins.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods is the reaction of 2-fluorobenzenesulfonyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. Other methods include the reaction of 2-fluorobenzenesulfonamide with 3,4-dichlorobenzoyl chloride or the reaction of 2-fluorobenzenesulfonamide with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base.
Propriétés
IUPAC Name |
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2S/c13-9-6-5-8(7-10(9)14)19(17,18)16-12-4-2-1-3-11(12)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTCCNSMKNRFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-fluorophenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
![1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)